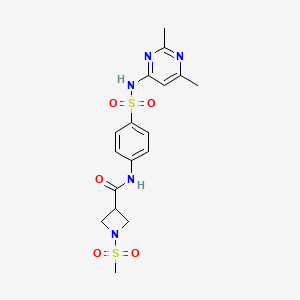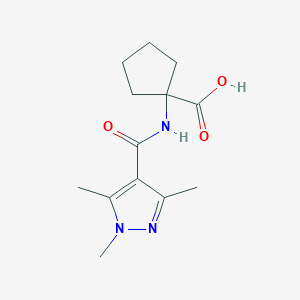
(2E)-1-(pyridin-2-yl)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(pyridin-2-yl)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)prop-2-en-1-one, also known as TPIQ, is a novel small molecule that has been extensively studied for its potential applications in scientific research. TPIQ is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It is a synthetic compound that is structurally related to the natural product pyridine and is composed of a pyridine ring and a tetrahydroisoquinoline ring connected by a prop-2-en-1-one bond. TPIQ has been used in a variety of laboratory experiments and has been found to be a useful tool for studying the biochemical and physiological effects of drugs.
Aplicaciones Científicas De Investigación
Coordination Compounds
A study by Jansa et al. (2007) explored the synthesis of coordination compounds using a structurally related compound, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. These compounds were tested for enantioselective catalysis in various reactions, demonstrating potential applications in catalysis and organic synthesis (Jansa et al., 2007).
Synthesis and Structural Studies
Research by Ta (2013) developed a novel synthesis process for 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline, an important intermediate in organic synthesis. This study demonstrates the significance of these compounds in synthetic chemistry (Ta, 2013).
Chemical Reactions and Modifications
Zhu and Seidel (2017) conducted studies on amines, including 1,2,3,4-tetrahydroisoquinoline, undergoing redox-neutral annulations. This research shows the compound's utility in complex chemical transformations (Zhu & Seidel, 2017).
Synthesis of Derivatives
Sobarzo-Sánchez et al. (2007) worked on synthesizing derivatives of anabaseine and anabasine, using compounds structurally similar to (2E)-1-(pyridin-2-yl)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)prop-2-en-1-one. These derivatives have implications in the field of nicotinic agonists (Sobarzo-Sánchez et al., 2007).
Catalytic Applications
Martinez-Espinar et al. (2017) investigated the use of Rhodium nanoparticles stabilized by N-Heterocyclic Carbenes in the catalytic hydrogenation of aromatic substrates. This research highlights the potential use of related tetrahydroisoquinoline compounds in catalysis (Martinez-Espinar et al., 2017).
Propiedades
IUPAC Name |
(E)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-1-pyridin-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c20-17(16-7-3-4-10-18-16)9-12-19-11-8-14-5-1-2-6-15(14)13-19/h1-7,9-10,12H,8,11,13H2/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKQVAWNIDKMEB-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C=CC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)/C=C/C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(pyridin-2-yl)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5-Chloro-2-methoxyphenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B3009941.png)
![5-(4-ethylphenyl)-1-propyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B3009944.png)
![N-(3,4-dimethoxyphenethyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3009945.png)
![4-(dimethylsulfamoyl)-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3009946.png)




![6-fluoro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinazolin-4-amine](/img/structure/B3009955.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B3009957.png)

![3-(4-Methoxyphenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3009960.png)